molecular formula C18H19NO4 B12473071 2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide

2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide

Cat. No.: B12473071
M. Wt: 313.3 g/mol
InChI Key: LMYXNHLHJATEIC-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is an organic compound with a complex structure that includes methoxy groups and a prop-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-(prop-2-en-1-yloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is unique due to the presence of both methoxy and prop-2-en-1-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2,6-dimethoxy-N-(4-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO4/c1-4-12-23-14-10-8-13(9-11-14)19-18(20)17-15(21-2)6-5-7-16(17)22-3/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI Key

LMYXNHLHJATEIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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